molecular formula C20H17NO2 B14160641 N-(2-hydroxy-5-methylphenyl)biphenyl-4-carboxamide CAS No. 6044-71-9

N-(2-hydroxy-5-methylphenyl)biphenyl-4-carboxamide

Cat. No.: B14160641
CAS No.: 6044-71-9
M. Wt: 303.4 g/mol
InChI Key: KSDOUNUIZMITSY-UHFFFAOYSA-N
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Description

N-(2-hydroxy-5-methylphenyl)biphenyl-4-carboxamide is an organic compound with a complex structure that includes both hydroxyl and carboxamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-5-methylphenyl)biphenyl-4-carboxamide typically involves the reaction of 2-hydroxy-5-methylphenylamine with biphenyl-4-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-5-methylphenyl)biphenyl-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., hydroxide ions) can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

N-(2-hydroxy-5-methylphenyl)biphenyl-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-5-methylphenyl)biphenyl-4-carboxamide is not fully understood, but it is believed to interact with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Further research is needed to elucidate the exact mechanisms involved .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-hydroxy-5-methylphenyl)-4-methoxybenzamide
  • N-(2-hydroxy-5-methylphenyl)-2,3-dimethoxybenzamide

Uniqueness

N-(2-hydroxy-5-methylphenyl)biphenyl-4-carboxamide is unique due to its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for further study .

Properties

CAS No.

6044-71-9

Molecular Formula

C20H17NO2

Molecular Weight

303.4 g/mol

IUPAC Name

N-(2-hydroxy-5-methylphenyl)-4-phenylbenzamide

InChI

InChI=1S/C20H17NO2/c1-14-7-12-19(22)18(13-14)21-20(23)17-10-8-16(9-11-17)15-5-3-2-4-6-15/h2-13,22H,1H3,(H,21,23)

InChI Key

KSDOUNUIZMITSY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)O)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

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